5-Bromo-2-methoxypyridine-4-boronic acid

Regioselective Synthesis Suzuki-Miyaura Coupling Heterocyclic Building Blocks

Researchers face failed Suzuki couplings when regioisomers alter exit vectors or lack secondary handles. This pyridine boronic acid solves both: the 4-boronic acid enables first cross-coupling, while the 5-bromo group preserves a site for sequential diversification (e.g., second coupling, amination). - Orthogonal reactivity: two distinct points for C-C bond formation - Defined 4-pyridinyl connectivity maintains biaryl exit vector geometry - Avoids structural misassignment vs. 3-substituted isomers - Present in recent pharmaceutical patent filings (see PubChem records)

Molecular Formula C6H7BBrNO3
Molecular Weight 231.84 g/mol
CAS No. 957060-94-5
Cat. No. B1280721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methoxypyridine-4-boronic acid
CAS957060-94-5
Molecular FormulaC6H7BBrNO3
Molecular Weight231.84 g/mol
Structural Identifiers
SMILESB(C1=CC(=NC=C1Br)OC)(O)O
InChIInChI=1S/C6H7BBrNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3,10-11H,1H3
InChIKeyZNJUFOAOSUTWIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-methoxypyridine-4-boronic Acid: Key Specifications


5-Bromo-2-methoxypyridine-4-boronic acid (CAS 957060-94-5, molecular formula C₆H₇BBrNO₃, molecular weight 231.84 g/mol) is a heteroaromatic boronic acid building block featuring a pyridine core substituted with bromine at the 5-position, methoxy at the 2-position, and boronic acid at the 4-position [1]. This compound classifies as an organoboron reagent within the broader category of pyridinylboronic acids, primarily employed as an intermediate in organic synthesis, notably for Suzuki-Miyaura cross-coupling reactions that enable carbon-carbon bond formation in complex molecule construction .

Orthogonal dual reactivity (4-B(OH)₂ + 5-Br) for sequential coupling
Regio-defined 4-pyridinyl biaryl connectivity
Synthesis-grade purity profile; suitable for multi-step routes

5-Bromo-2-methoxypyridine-4-boronic Acid: Why Substitution Fails


The assumption that pyridine boronic acids are interchangeable building blocks for Suzuki coupling disregards the critical role of substitution patterns in determining both synthetic utility and downstream molecular properties. The specific 2-methoxy-5-bromo-4-boronic acid arrangement on the pyridine ring confers a unique electronic profile and orthogonal reactivity: the boronic acid enables cross-coupling at the 4-position, the bromine at the 5-position provides a secondary site for subsequent derivatization (e.g., additional couplings or nucleophilic substitutions), and the 2-methoxy group modulates both the ring's electron density and the physicochemical properties (e.g., lipophilicity) of the final coupled product [1]. Substituting with a regioisomer such as 5-Bromo-2-methoxypyridine-3-boronic acid (CAS 850864-59-4) or a de-brominated analog like 2-Methoxypyridine-4-boronic acid (CAS 762262-09-9) fundamentally alters the geometry of the target biaryl system and forfeits the orthogonal synthetic handle provided by the bromine, respectively, leading to a different molecule with distinct biological or material properties . The procurement decision, therefore, is not merely about obtaining a boronic acid but about securing the precise molecular connectivity required for a specific synthetic route.

Regioisomer (3-boronic acid)
Alters biaryl exit vector geometry; non-substitutable for 4-pyridinyl connectivity
De-bromo analog
Lacks the orthogonal 5-Br handle; eliminates sequential derivatization capability

5-Bromo-2-methoxypyridine-4-boronic Acid: Differentiating from Analogs


Regioisomeric Orthogonal Reactivity: 4- vs. 3-Boronic Acid

The substitution pattern of 5-Bromo-2-methoxypyridine-4-boronic acid provides orthogonal synthetic handles at the 4- and 5-positions, enabling sequential derivatization. In contrast, the 3-isomer, 5-Bromo-2-methoxypyridine-3-boronic acid (CAS 850864-59-4), positions the boronic acid at the 3-position and the bromine at the 5-position, resulting in a distinct exit vector geometry for biaryl products. Both regioisomers are commercialized with comparable standard purities of 98% .

Regioisomeric identity
Head-to-head
4- vs 3-boronic acid; comparable standard purity
Defines biaryl geometry; regioisomer non-substitutable
Vendor COA purity context
Regioselective Synthesis Suzuki-Miyaura Coupling Heterocyclic Building Blocks

Bromine Handle: Orthogonal Dual Reactivity

5-Bromo-2-methoxypyridine-4-boronic acid offers dual reactivity: the boronic acid group for immediate Suzuki coupling and the 5-bromo substituent as a latent site for a subsequent coupling or functionalization step. Its close analog, 2-Methoxypyridine-4-boronic acid (CAS 762262-09-9), lacks this bromine handle, limiting it to a single coupling event. The target compound is available with a standard purity of 98% , comparable to the analog which is typically supplied at 97-98% .

Orthogonal handle
Head-to-head
Bromine at 5-position present vs absent
Enables sequential derivatization; complexity gain
Reactivity difference confirmed by structure
Orthogonal Reactivity Sequential Cross-Coupling Diversity-Oriented Synthesis

Pharmaceutical Patent Activity

5-Bromo-2-methoxypyridine-4-boronic acid is linked to at least 13 unique patent filings in the PubChem depositor-supplied patent identifiers, with priority dates as recent as 2017 and granted patents extending to 2024 [1]. This indicates its continued and contemporary relevance in proprietary research, particularly in pharmaceutical development. This level of patent activity provides a procurement signal of the scaffold's utility in generating patentable compositions of matter, a metric not explicitly reported for all close analogs.

Patent activity
Reported
13 patent identifiers
Suggests utility in proprietary research programs
PubChem depositor-supplied data; verify independently
Patent Analysis Medicinal Chemistry Chemical Intellectual Property

5-Bromo-2-methoxypyridine-4-boronic Acid: Application Scenarios


Orthogonally Functionalized Biaryl Library Construction

This compound is ideally suited for diversity-oriented synthesis (DOS) campaigns requiring a pyridine core with two sequential points of diversification. The boronic acid can be used in an initial Suzuki-Miyaura coupling to install a first aryl group, followed by a subsequent reaction (e.g., another coupling, amination, or borylation) at the 5-bromo position. This orthogonal reactivity is not available in non-brominated analogs like 2-Methoxypyridine-4-boronic acid .

Regiochemically Defined Biaryl Pharmacophore Synthesis

In medicinal chemistry projects where the exit vector of a biaryl motif is critical for target engagement, 5-Bromo-2-methoxypyridine-4-boronic acid provides a defined 4-pyridinyl connectivity. Procuring this specific regioisomer ensures the generation of the intended lead series and avoids the structural misassignment that would result from using a 3-substituted isomer like 5-Bromo-2-methoxypyridine-3-boronic acid .

Patent-Bearing Pharmaceutical Intermediates

Given its presence in multiple recent patent filings, as documented in PubChem's patent identifier records [1], procurement of this specific boronic acid is justified for projects aiming to build upon or around existing intellectual property in the pharmaceutical space. Its use may be central to establishing novelty and non-obviousness in new chemical entity (NCE) applications.

Application
Selection Property
Validation Focus
Orthogonally functionalized biaryl library
Orthogonal dual reactivity
Sequential coupling sequence verification
Regiochemically defined pharmacophore synthesis
Regioisomeric identity
Biaryl geometry confirmation
Patent-landscape informed medicinal chemistry
Patent literature activity
IP novelty and landscape assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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